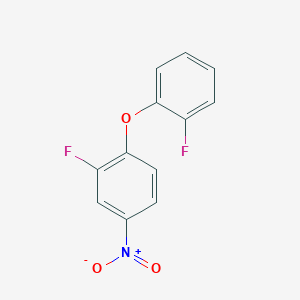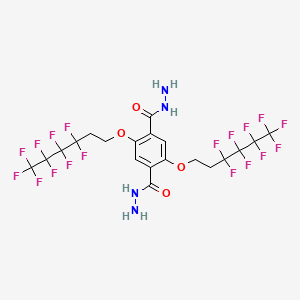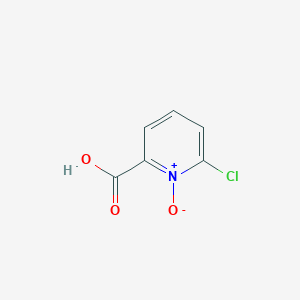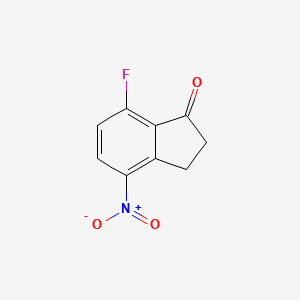
7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6FNO3 and a molecular weight of 195.15 g/mol . This compound is characterized by the presence of a fluorine atom at the 7th position and a nitro group at the 4th position on the indanone core structure. It is a solid compound with a predicted density of 1.488 g/cm³ and a boiling point of approximately 348.6°C .
Preparation Methods
The synthesis of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one involves several steps, typically starting from commercially available precursors. One common synthetic route includes the nitration of 7-fluoro-2,3-dihydro-1H-inden-1-one, followed by oxidation to introduce the nitro group at the 4th position . The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other higher oxidation state products.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one is not well-documented, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the nitro and fluorine groups may enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one include:
- 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
- 7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one
- 5,7-Difluoro-1-indanone
- 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one
These compounds share the indanone core structure with various substituents at different positions. The uniqueness of this compound lies in the specific combination of the fluorine and nitro groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-fluoro-4-nitro-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3H,1,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWKXBXLPVMDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-dipyridin-2-yl-4-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B8214349.png)
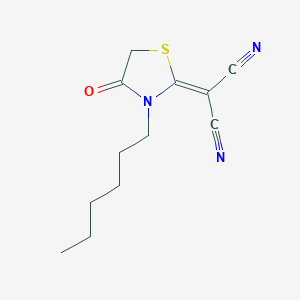
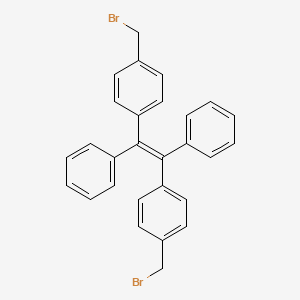
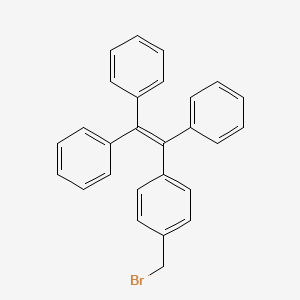
![3-(2-Chloroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8214370.png)
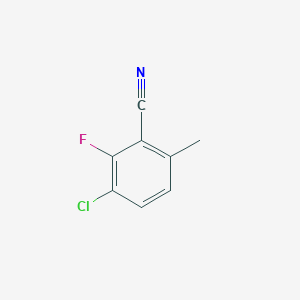
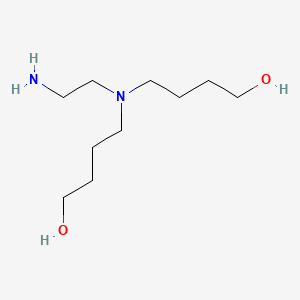
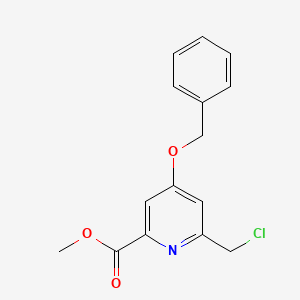
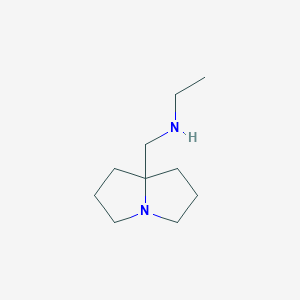
![5,7-Di-tert-butyl-3-(4-chlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8214424.png)
